molecular formula C11H11N3O2 B15357353 3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one

3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one

Cat. No.: B15357353
M. Wt: 217.22 g/mol
InChI Key: YRGBVYCDIGDOOY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyridazinones.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

  • Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents.

  • Hydroxymethyl-substituted pyridines: These compounds have a hydroxymethyl group attached to a pyridine ring.

This comprehensive overview highlights the significance of 3-(Hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one in scientific research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-(hydroxymethyl)-1-(5-methylpyridin-3-yl)pyridazin-4-one

InChI

InChI=1S/C11H11N3O2/c1-8-4-9(6-12-5-8)14-3-2-11(16)10(7-15)13-14/h2-6,15H,7H2,1H3

InChI Key

YRGBVYCDIGDOOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)N2C=CC(=O)C(=N2)CO

Origin of Product

United States

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